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N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine

Catalog No.
S7391388
CAS No.
M.F
C8H9BrN4S2
M. Wt
305.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4...

Product Name

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine

IUPAC Name

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine

Molecular Formula

C8H9BrN4S2

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C8H9BrN4S2/c1-2-7-12-8(15-13-7)10-4-6-5(9)3-11-14-6/h3H,2,4H2,1H3,(H,10,12,13)

InChI Key

VJGZYZFLDWHQPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)NCC2=C(C=NS2)Br
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine, also known as Br-ettd-5-ATN, is an organic molecule that has gained significant research interest due to its biological and chemical properties. It is a thiazole-based compound bearing a bromine-containing moiety that has a potential therapeutic application in multiple diseases. In this review, we will provide a comprehensive overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, potential applications, current state of research, limitations, and future directions of Br-ettd-5-ATN compound.
ons, current state of research, limitations, and future directions of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN compound.
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN has a molecular formula C10H11BrN4S2. It is a yellow or orange crystalline powder with a melting point of 217-220°C. The compound is sparingly soluble in water but soluble in common organic solvents like DMSO, DMF, and CHCl3. Its molecular weight is 334.29 g/mol.
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN was synthesized by Feng et al. in their study. The synthesis involves the reaction of 4-bromo-2-aminothiazole with ethyl isothiocyanate to form the intermediate product, which further reacts with 5-amino-1,3,4-thiadiazole-2-thiol to yield N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN. The compound was characterized using various analytical techniques such as IR, NMR, HRMS, and single-crystal X-ray diffraction analysis.
Several analytical methods have been used to identify and quantify N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN compound, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). The analytical methods used depend on the specific application and level of sensitivity required in the intended experiment.
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN has been shown to exhibit significant biological activities in various studies. It has been reported to have an inhibitory effect on a wide range of pathogens, including bacteria, fungi, and viruses. It also has anti-tumor, anti-inflammatory, and antioxidant properties. Additionally, N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurological disorders.
Harmful effects of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN have been observed only at relatively high concentrations, and the risk of toxicity in scientific experiments is low. In general, safety guidelines for handling and using this compound should be strictly followed according to universal laboratory protocols.
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN has several potential applications in scientific experiments. It can be used as a pharmacophore for the development of novel drugs with improved therapeutic activity. It can also be used as a tool for biological studies, such as studying the effects of thiazole derivatives or in vitro screening of compounds with antimicrobial activity. Furthermore, it can be used in the design and development of a new class of sensors for detecting specific chemicals or biological agents.
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN has been studied widely in the past years, and several studies have reported its potential as a therapeutic agent. However, further research is necessary to fully explore its properties and mechanisms of action.
One of the main limitations of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN is its poor solubility in water, as this may limit its bioavailability in vivo. Thus, one future direction is the development of prodrug or nanotechnology-based formulation to overcome poor solubility. Another future direction is the development of a more efficient synthetic route to produce N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN on a larger scale. Finally, additional studies are necessary to investigate its potential use in various fields of research and industry.
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN is a thiazole-based organic molecule that has shown significant biological and chemical properties, making it a promising candidate for various applications. Its unique chemical properties have resulted in it being studied widely across the past years. However, much research is still needed to fully characterize and explore its therapeutic applications in medicine. With further research, it is likely that N-[(4-bromo-1,2-thiazol-5-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amineN will become a valuable tool in the treatment of multiple diseases.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

303.94520 g/mol

Monoisotopic Mass

303.94520 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-27-2023

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